molecular formula C19H16ClN3O2 B2731906 N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide CAS No. 1334376-01-0

N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Cat. No.: B2731906
CAS No.: 1334376-01-0
M. Wt: 353.81
InChI Key: LEOLQELUBPWRGM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzyl group, a methylpyrimidinyl group, and an oxybenzamide structure

Scientific Research Applications

N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-methylpyrimidin-2-ol in the presence of a base such as potassium carbonate. This results in the formation of 4-chlorobenzyl-4-methylpyrimidin-2-yl ether.

    Amidation Reaction: The intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzamide structure, resulting in the formation of amines or alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzaldehyde or 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzoic acid.

    Reduction: Formation of 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzylamine or 4-chlorobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzyl alcohol.

    Substitution: Formation of 4-aminobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzamide or 4-thiobenzyl-4-((4-methylpyrimidin-2-yl)oxy)benzamide.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide can be compared with other benzamide derivatives:

    Similar Compounds: this compound, N-(4-fluorobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide, and N-(4-bromobenzyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide.

    Uniqueness: The presence of the chlorobenzyl group and the specific arrangement of functional groups confer unique chemical properties and biological activities to this compound, distinguishing it from its analogs.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-10-11-21-19(23-13)25-17-8-4-15(5-9-17)18(24)22-12-14-2-6-16(20)7-3-14/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOLQELUBPWRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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